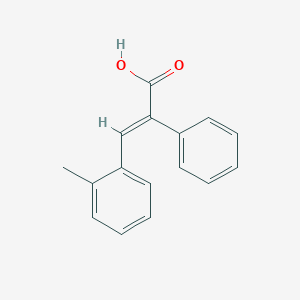
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to increase the expression of antioxidant enzymes, leading to reduced oxidative stress and inflammation.
Biochemical and Physiological Effects:
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its ability to exhibit a range of biological activities at relatively low concentrations. Additionally, it is readily available and can be synthesized using simple and cost-effective methods.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and effectiveness in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in specific experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. These include:
1. Investigating its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Studying its effects on other signaling pathways, such as the PI3K/Akt and Wnt pathways.
3. Developing more efficient synthesis methods to improve yield and reduce cost.
4. Investigating its potential use as a natural preservative in the food industry.
5. Developing new formulations and delivery methods to improve its solubility and bioavailability.
In conclusion, Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a promising compound with a range of potential applications in medicine, agriculture, and industry. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable tool for researchers studying a range of biological processes. While there are still limitations and challenges associated with its use, continued research and development of this compound have the potential to lead to significant advancements in various fields.
Synthesemethoden
The synthesis of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction between 3-methoxybenzaldehyde, dimethyl 2,2-dimethyl-1,3-dioxane-4,6-dicarboxylate, and sodium methoxide in methanol. This reaction results in the formation of the desired compound with a yield of over 70%.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been studied for its ability to enhance plant growth and improve crop yield. It has been shown to increase the activity of antioxidant enzymes in plants, leading to improved stress tolerance and growth.
In industry, this compound has been investigated for its potential use as a polymer stabilizer, UV absorber, and corrosion inhibitor.
Eigenschaften
Produktname |
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
|---|---|
Molekularformel |
C18H22O7 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O7/c1-18(22)9-12(19)14(16(20)24-3)13(15(18)17(21)25-4)10-6-5-7-11(8-10)23-2/h5-8,13-15,22H,9H2,1-4H3 |
InChI-Schlüssel |
JHKZXOLSVSSHII-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC)O |
Kanonische SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



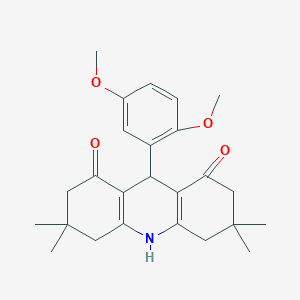
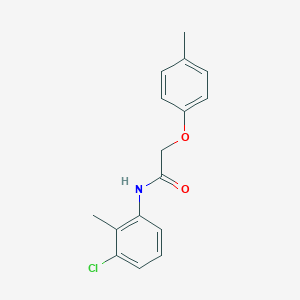
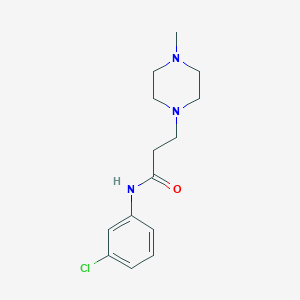
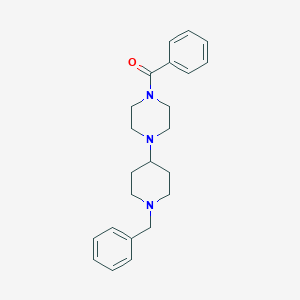
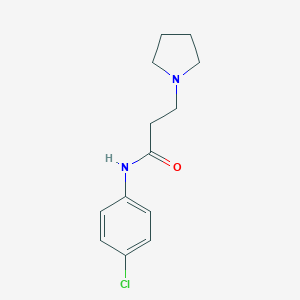

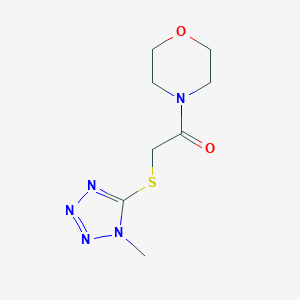


![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)
